molecular formula C10H18ClNO2 B1490715 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 88578-97-6

2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No. B1490715
CAS RN: 88578-97-6
M. Wt: 219.71 g/mol
InChI Key: LKGVXZQEVABUOI-UHFFFAOYSA-N
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Description

“2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 88578-97-6 . It has a molecular weight of 219.71 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 205-206 . It is stored at room temperature .

Scientific Research Applications

Anticonvulsant Properties

Research has delved into the synthesis and pharmacological evaluation of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione and related compounds. These studies have explored their anticonvulsant properties through various pharmacological tests, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. Some derivatives have shown promising anti-seizure properties, leading to further investigation into their potential mechanisms of action, such as their influence on GABA(A) receptors Kamiński, K., Obniska, J., & Dybała, M. (2008).

Anticancer Activity

Another avenue of research involves the synthesis of 1-thia-azaspiro[4.5]decane derivatives and their evaluation against various cancer cell lines. Some compounds have demonstrated moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines, highlighting their potential as anticancer agents Flefel, E. M., et al. (2017).

Structural and Synthesis Studies

Structural studies have also been a focus, with research detailing the crystal structure of derivatives like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, providing insights into the molecular configurations that could influence the physical and chemical properties of these compounds Wen, W. (2002).

Development of Spirocyclic Compounds

The development of efficient synthesis methods for azaspirocyclic core structures, such as those found in halichlorine and pinnaic acid, has been reported. These methodologies offer new pathways for constructing complex spirocyclic frameworks, potentially useful in drug development and other applications Matsumura, Y., Aoyagi, S., & Kibayashi, C. (2003).

In Vitro Cytotoxic and Apoptotic Effects

Investigations into the cytotoxic and apoptotic effects of adamantane derivatives containing the 2-azaspiro[4.5]decane moiety have been conducted. These studies assess the compounds' abilities to induce cell death in various cancer cell lines, offering valuable data for the development of new anticancer agents Turk-Erbul, B., et al. (2021).

Safety and Hazards

The safety information for “2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride” includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVXZQEVABUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90748888
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90748888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88578-97-6
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90748888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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